- Preparation of lactones, Japan, , ,

Cas no 92343-46-9 (6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one)

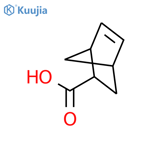

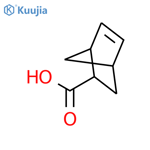

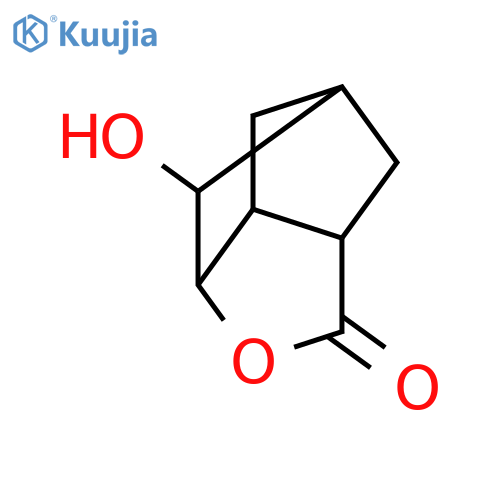

92343-46-9 structure

Produktname:6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

- N-hydroxy-5-norbornene-2,3-second imide

- Nsc311957

- 2-Hydroxy-4-oxo-tricyclo[4.2.1.03.7]nonan-5-one

- 5-Hydroxynorbornane 2,6-Lactone

- 2-Hydroxy-4-oxa-tricyclo[4.2.1.0]nonan-5-one

- 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one

- 2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one

- Dihydroxy-2-endo.3-exo-carboxy-6-endo-bicyclo<2.2.1>hepten-γ-lacton

- 3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-hydroxy-

- Oprea1_120953

- KSC914K7L

- SCDJKGVPVLZLED-UHFFFAOYSA-N

- VZ24748

- K

- 2-Norbornanecarboxylic acid, 5,6-dihydroxy-, γ-lactone (6CI, 7CI)

- Hexahydro-6-hydroxy-3,5-methano-2H-cyclopenta[b]furan-2-one (ACI)

- 2-Hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane

- 5-Hydroxy-2,6-norbornane carbolactone

- 5-Hydroxynorbornane-2,6-lactone

- NSC 311957

- 5-Hydroxy-2,6-norbornanecarbolactone

- exo-2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one

- NSC-311957

- AS-19022

- 2-HYDROXY-4-OXATRICYCLO[4.2.1.0(3),?]NONAN-5-ONE

- SR-01000391919

- CS-0155452

- SR-01000391919-1

- AH-034/07821008

- 2-hydroxy-4-oxatricyclo[4.2.1.0,nonan-5-one

- DB-050642

- EN300-214446

- SY037114

- MFCD00988184

- DTXSID70330785

- AKOS006345768

- EU-0067163

- 92343-46-9

- SCHEMBL1141708

- 2-hydroxy-4-oxatricyclo[4.2.1.0(3),]nonan-5-one

- FD14039

- H1475

- 2-hydroxy-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one

- SB67050

- 2-hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one

- 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, 98%

- 6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one

-

- MDL: MFCD00988184

- Inchi: 1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2

- InChI-Schlüssel: SCDJKGVPVLZLED-UHFFFAOYSA-N

- Lächelt: O=C1C2C3C(C(C(C3)C2)O)O1

Berechnete Eigenschaften

- Genaue Masse: 154.06300

- Monoisotopenmasse: 154.063

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 225

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 5

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 46.5

- XLogP3: 0.1

Experimentelle Eigenschaften

- Farbe/Form: No data available

- Dichte: 1.451

- Schmelzpunkt: 156.0 to 160.0 deg-C

- Siedepunkt: 365.2°C at 760 mmHg

- Flammpunkt: 174.7±15.9 °C

- Brechungsindex: 1.599

- PSA: 46.53000

- LogP: -0.07130

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Gefahrenklasse:IRRITANT

- Lagerzustand:Store at room temperature

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Zolldaten

- HS-CODE:2932209090

- Zolldaten:

China Zollkodex:

2932209090Übersicht:

293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM202199-25g |

2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one |

92343-46-9 | 98% | 25g |

$*** | 2023-05-29 | |

| Enamine | EN300-214446-1.0g |

2-hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |

92343-46-9 | 95% | 1g |

$0.0 | 2023-06-08 | |

| TRC | H950228-100mg |

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |

92343-46-9 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Chemenu | CM202199-25g |

2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one |

92343-46-9 | 98% | 25g |

$184 | 2021-08-04 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037114-25g |

5-Hydroxynorbornane 2,6-Lactone |

92343-46-9 | ≥97% | 25g |

¥168.00 | 2024-07-09 | |

| Alichem | A159003039-100g |

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |

92343-46-9 | 98% | 100g |

$510.00 | 2023-08-31 | |

| Fluorochem | 209151-1g |

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |

92343-46-9 | 95% | 1g |

£10.00 | 2022-02-28 | |

| Fluorochem | 209151-25g |

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |

92343-46-9 | 95% | 25g |

£54.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1291550-500g |

6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |

92343-46-9 | 98% | 500g |

$400 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1475-25G |

5-Hydroxynorbornane 2,6-Lactone |

92343-46-9 | >98.0%(GC) | 25g |

¥350.00 | 2024-04-15 |

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) Solvents: Water

Referenz

- Preparation of 5-hydroxy-2,6-norbornanecarbolactone and its (meth)acrylate ester from endo-rich 5-norbornene-2-carboxylic acids, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 6 h, < 50 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.3 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.3 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, rt

Referenz

- Lactone-containing compounds, polymers, resist compositions, and patterning method, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 20 - 30 °C; 6 h, 48 - 50 °C; 10 h, 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5

Referenz

- Acrylic ester derivative, high-molecular compound and photoresist composition, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 6 h, 48 - 50 °C; 10 h, 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5

Referenz

- Process for the preparation of alcohol derivatives, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Preparation of lactone skeleton-containing fluoroalkylacrylates, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Preparation of lactones as materials for photoresists for argon fluoride laser exposure, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 6 h, 48 - 50 °C; 10 h, 50 °C; 50 °C → 15 °C

1.2 Reagents: Sodium hydroxide , Sodium sulfite Solvents: Water ; pH 7.5

1.2 Reagents: Sodium hydroxide , Sodium sulfite Solvents: Water ; pH 7.5

Referenz

- Process for the preparation of epoxide derivatives, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Chloroform

Referenz

- Regioselective hydroxylactonization of γ,δ-unsaturated carboxylic acids with hydrogen peroxide catalyzed by methyltrioxorhenium, Journal of Molecular Catalysis A: Chemical, 1999, 142(3), 333-338

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) Solvents: tert-Butanol , Water

Referenz

- Process for producing hydroxylactone, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Peracetic acid Solvents: Ethyl acetate

Referenz

- Process for preparing 5-hydroxy-3-oxatricyclo[4.2.1.04,8]nonan-2-one derivatives, Japan, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide , Tungsten hydroxide oxide (W(OH)2O) Solvents: Water ; 50 - 60 °C; overnight, 50 - 60 °C

Referenz

- Synthesis and characterization of 2-hydroxy-4-oxatricyclo [4, 2, 1, 03, 7] nonan-5-one, Huagong Jishu Yu Kaifa, 2012, 41(3), 1-2

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 165 °C

1.2 14 h, 40 °C; 6 h, 40 °C

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; 10 min, 25 °C; 10 min, pH 12 - 13, 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C

1.5 Reagents: Formic acid , Hydrogen peroxide ; 8 h, rt; 1 h, 60 °C

1.6 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, 20 °C

1.2 14 h, 40 °C; 6 h, 40 °C

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; 10 min, 25 °C; 10 min, pH 12 - 13, 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C

1.5 Reagents: Formic acid , Hydrogen peroxide ; 8 h, rt; 1 h, 60 °C

1.6 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, 20 °C

Referenz

- Method for preparing photoresist resin monomer and intermediate thereof, China, , ,

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Raw materials

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Preparation Products

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Verwandte Literatur

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

2. Book reviews

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

92343-46-9 (6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one) Verwandte Produkte

- 1428478-55-0(5-(2-bromoethyl)-2-fluorobenzonitrile)

- 13332-25-7(Benzene, 1-bromo-2,3,5-trifluoro-4-methoxy-)

- 1356090-66-8(Tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate)

- 1806956-81-9(4-Cyano-3-(difluoromethyl)-2-nitropyridine-6-sulfonamide)

- 1021026-42-5(N-[6-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide)

- 1261968-32-4(3-(Naphthalen-2-YL)-5-nitrobenzoic acid)

- 2551118-05-7(1-(4-bromophenyl)-2-oxa-4-azabicyclo3.1.1heptan-3-one)

- 1934409-46-7(3-(1,2,3-thiadiazol-4-yl)methyloxolane-3-carbaldehyde)

- 1261899-62-0(5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid)

- 2229569-44-0(ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:92343-46-9)2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one

Reinheit:99%

Menge:200KG

Preis ($):Untersuchung